4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused bicyclic core structure. Key features include:
- 8-position substitution: A methyl group, enhancing lipophilicity.
- 2-position substitution: A morpholin-4-yl group, which may improve solubility and pharmacokinetic properties .
The hydroxyl group at the 3-position of the phenyl ring distinguishes it from analogs with methoxy, methylsulfanyl, or other substituents. This structural motif is critical for interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-9-14(24)22-15(12-3-2-4-13(23)10-12)19-16(20-17(22)18-11)21-5-7-25-8-6-21/h2-4,9-10,15,23H,5-8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTQDWVXVBOPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a [4+2] cycloaddition reaction involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic substitution reactions.
Incorporation of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic displacement reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can undergo reduction under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced triazine compounds, and substituted morpholine derivatives.
Scientific Research Applications
4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including UV-absorbers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as topoisomerases and kinases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights structural differences and calculated properties of key analogs:
*Estimated based on molecular formula (C₁₉H₂₀N₆O₃).
†Predicted using fragment-based methods (hydroxyl reduces logP vs. methoxy).
‡Calculated from .
§Estimated based on methylsulfanyl group contribution.
Key Observations :
- Hydroxyphenyl vs. Methoxyphenyl : The hydroxyl group in the target compound likely enhances hydrogen-bonding capacity but reduces lipophilicity compared to methoxy analogs. This may influence membrane permeability and metabolic stability .
- Morpholin-4-yl vs.
- Thioxo Substitution : 2-Thioxo derivatives () exhibit antibacterial activity but lack the morpholine or piperazine moieties, suggesting divergent mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
